molecular formula C21H24N2O3S2 B10879518 Methyl 2-({[(2-methylphenyl)carbonyl]carbamothioyl}amino)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate

Methyl 2-({[(2-methylphenyl)carbonyl]carbamothioyl}amino)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate

Cat. No.: B10879518
M. Wt: 416.6 g/mol
InChI Key: OCAHVQFYMXBQRU-UHFFFAOYSA-N
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Description

METHYL 2-({[(2-METHYLBENZOYL)AMINO]CARBOTHIOYL}AMINO)-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHENE-3-CARBOXYLATE is a complex organic compound featuring a unique hexahydrocycloocta[b]thiophene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-({[(2-METHYLBENZOYL)AMINO]CARBOTHIOYL}AMINO)-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Hexahydrocycloocta[b]thiophene Core: This can be achieved through a cyclization reaction involving a suitable diene and a thiol compound under acidic conditions.

    Introduction of the Carboxylate Group: This step involves esterification, where the carboxylic acid group is converted to a methyl ester using methanol and a strong acid catalyst.

    Attachment of the Benzoyl and Amino Groups: This is typically done through amide bond formation, where the benzoyl chloride reacts with an amine in the presence of a base like triethylamine.

    Final Assembly:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions to batch processes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic benzoyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitrating mixture (HNO3/H2SO4), halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, this compound can serve as a building block for more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

The compound’s potential bioactivity makes it a candidate for drug discovery and development. It can be screened for various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Medicine

Due to its structural complexity, the compound might interact with specific biological targets, making it a potential lead compound in medicinal chemistry for the development of new therapeutic agents.

Industry

In materials science, the compound could be used in the development of new materials with unique electronic or optical properties, given its thiophene core which is known for such applications.

Mechanism of Action

The exact mechanism of action would depend on the specific application. In a biological context, the compound might interact with enzymes or receptors, inhibiting or modulating their activity. The thiophene core could interact with biological membranes, affecting their function.

Comparison with Similar Compounds

Similar Compounds

  • METHYL 2-({[(2-METHYLBENZOYL)AMINO]CARBOTHIOYL}AMINO)-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE
  • METHYL 3-AMINO-6-METHYLBENZO[B]THIOPHENE-2-CARBOXYLATE

Uniqueness

Compared to similar compounds, METHYL 2-({[(2-METHYLBENZOYL)AMINO]CARBOTHIOYL}AMINO)-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHENE-3-CARBOXYLATE features a more complex and larger ring system, which might confer unique chemical and biological properties. Its hexahydrocycloocta[b]thiophene core is less common and could offer distinct advantages in terms of stability and reactivity.

This detailed overview provides a comprehensive understanding of METHYL 2-({[(2-METHYLBENZOYL)AMINO]CARBOTHIOYL}AMINO)-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHENE-3-CARBOXYLATE, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

Molecular Formula

C21H24N2O3S2

Molecular Weight

416.6 g/mol

IUPAC Name

methyl 2-[(2-methylbenzoyl)carbamothioylamino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate

InChI

InChI=1S/C21H24N2O3S2/c1-13-9-7-8-10-14(13)18(24)22-21(27)23-19-17(20(25)26-2)15-11-5-3-4-6-12-16(15)28-19/h7-10H,3-6,11-12H2,1-2H3,(H2,22,23,24,27)

InChI Key

OCAHVQFYMXBQRU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)NC(=S)NC2=C(C3=C(S2)CCCCCC3)C(=O)OC

Origin of Product

United States

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